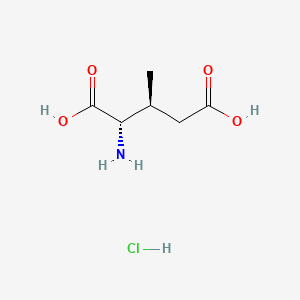

(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt

Descripción general

Descripción

(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt is a chiral amino acid derivative It is a stereoisomer of glutamic acid, featuring a methyl group at the third carbon position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt typically involves asymmetric synthesis techniques. One common method includes the Michael addition reactions of a nickel (II) complex of chiral glycine-Schiff base . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions: (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl group, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Neuropharmacology

- Modeling Neurological Disorders

- Drug Development

- Behavioral Studies

Case Study 1: Kainate Receptor Agonism

A study investigated the effects of this compound on synaptic plasticity in rodent models. The results indicated that administration of the compound enhanced long-term potentiation (LTP) in hippocampal slices, suggesting its potential role in improving memory formation processes.

Case Study 2: Neuroprotective Effects

Another research project explored the neuroprotective effects of this compound against excitotoxicity induced by excessive glutamate release. The findings demonstrated that this compound could mitigate neuronal damage in vitro, highlighting its therapeutic prospects for conditions characterized by excitotoxicity such as stroke .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating biochemical pathways and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

(2S,3S)-3-Methylglutamine: Another chiral amino acid derivative with similar structural features.

(2S,3S,4R)-3,4-Dimethylglutamine: A related compound with an additional methyl group.

(2S,3S,4R)-3,4-Dimethylpyroglutamine: A cyclic derivative with unique properties.

Uniqueness: (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt is unique due to its specific stereochemistry and the presence of a methyl group at the third carbon position. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Actividad Biológica

(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt is a derivative of glutamic acid, recognized for its significant biological activity, particularly in the realm of neurotransmission. This compound is characterized by its unique stereochemistry, which plays a crucial role in its interaction with various biological targets, primarily glutamate receptors.

- Molecular Formula : CHClNO

- Molecular Weight : 197.62 g/mol

- CAS Number : 910548-20-8

This compound functions primarily as an agonist for ionotropic glutamate receptors (iGluRs), particularly AMPA and kainate receptors. By binding to these receptors, it modulates neurotransmission processes, influencing synaptic plasticity and neuroprotective pathways. Its action can lead to both excitatory and neuroprotective effects, making it a compound of interest in neuropharmacology.

Interaction with Glutamate Receptors

- AMPA Receptors : Enhances synaptic transmission and plasticity.

- Kainate Receptors : Modulates excitatory neurotransmission and neuronal excitability.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neurotransmission Modulation | Acts as an agonist at glutamate receptors, enhancing excitatory signals in the CNS. |

| Neuroprotective Effects | Exhibits potential protective effects against neuronal damage in various models of neurodegeneration. |

| Therapeutic Potential | Investigated for applications in treating conditions like Alzheimer's disease, epilepsy, and depression. |

Research Findings

Recent studies have highlighted the compound's role in various biological contexts:

- Neuroprotective Studies : Research indicates that this compound can protect neurons against excitotoxicity induced by excessive glutamate levels. This effect is particularly relevant in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease .

- Cognitive Enhancement : In animal studies, this compound has shown promise in enhancing memory and learning capabilities by improving synaptic plasticity through its action on AMPA receptors.

- Potential Side Effects : While the compound exhibits beneficial effects on neurotransmission, excessive activation of glutamate receptors can lead to excitotoxicity. Thus, careful modulation is necessary when considering therapeutic applications .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of this compound on neuronal survival in a transgenic mouse model of Alzheimer's disease. The results demonstrated a significant reduction in neuronal loss and improved cognitive function compared to control groups.

Case Study 2: Modulation of Synaptic Plasticity

In vitro experiments using hippocampal slices showed that application of this compound enhanced long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This suggests its potential utility in cognitive enhancement therapies.

Propiedades

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUHLZXMNQGWBG-WINKWTMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858045 | |

| Record name | (3S)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910548-22-0 | |

| Record name | (3S)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.